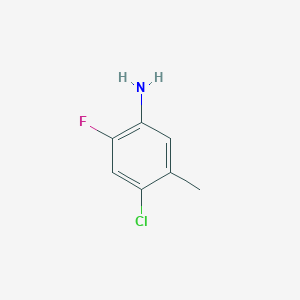
4-Chloro-2-fluoro-5-methylaniline
Cat. No. B038573
Key on ui cas rn:
116759-33-2
M. Wt: 159.59 g/mol
InChI Key: KENAMMSVUHVEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04846875
Procedure details


A solution of 2-chloro-4-fluoro-5-nitrotoluene (30.0 g, 0.158 mole) in glacial acetic acid (150 ml) was added to a 250 ml Parr bottle which contained platinum IV oxide (0.4 g). The Parr bottle was placed on a Parr hydrogenation apparatus and charged with hydrogen. The reaction mixture was allowed to shake until hydrogen absorption ceased. The catalyst was removed by vacuum filtration. The filtrate containing 4-chloro-2-fluoro-5-methylaniline was used in the following step. This reaction was repeated several times.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[CH3:12].[H][H]>C(O)(=O)C.[Pt]>[Cl:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH2:9])=[C:6]([F:8])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to shake until hydrogen absorption
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by vacuum filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate containing 4-chloro-2-fluoro-5-methylaniline
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(N)C=C1C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
